molecular formula C18H15F5N2O6 B2522887 Mal-L-Dap(Boc)-OPfp CAS No. 1887132-90-2

Mal-L-Dap(Boc)-OPfp

Cat. No.: B2522887
CAS No.: 1887132-90-2
M. Wt: 450.318
InChI Key: MXDLYOYYCZLWGJ-ZETCQYMHSA-N
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Description

Mal-L-Dap(Boc)-OPfp, also known as N-alpha-Maleimido-N-beta-Boc-L-2,3-diaminopropionic acid pentafluorophenyl ester, is a synthetic compound used primarily in the field of chemical biology. It is a derivative of L-diaminopropionic acid, a non-proteinogenic amino acid, and features a maleimide group, a tert-butoxycarbonyl (Boc) protecting group, and a pentafluorophenyl ester. This compound is particularly useful in the synthesis of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-L-Dap(Boc)-OPfp typically involves multiple steps:

    Protection of L-diaminopropionic acid: The amino groups of L-diaminopropionic acid are protected using tert-butoxycarbonyl (Boc) groups. This is achieved by reacting L-diaminopropionic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Introduction of the maleimide group: The protected L-diaminopropionic acid is then reacted with maleic anhydride to introduce the maleimide group.

    Formation of the pentafluorophenyl ester: Finally, the compound is reacted with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the pentafluorophenyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. This often includes the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Mal-L-Dap(Boc)-OPfp undergoes several types of chemical reactions:

    Conjugation with thiol groups: The maleimide group readily reacts with thiol groups through a Michael addition reaction, forming stable covalent bonds.

    Deprotection of Boc groups: The Boc protecting groups can be removed under acidic conditions, revealing free amine groups.

    Hydrolysis of the pentafluorophenyl ester: The pentafluorophenyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Conjugation with thiol groups: Typically performed in aqueous or organic solvents at neutral to slightly basic pH.

    Deprotection of Boc groups: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis of the pentafluorophenyl ester: Can be carried out using water or aqueous buffers.

Major Products Formed

    Conjugation with thiol groups: Forms stable thiol-maleimide linkages.

    Deprotection of Boc groups: Results in free amine groups.

    Hydrolysis of the pentafluorophenyl ester: Produces the corresponding carboxylic acid.

Scientific Research Applications

Mal-L-Dap(Boc)-OPfp is widely used in scientific research, particularly in the following areas:

    Chemistry: Used as a building block for the synthesis of complex molecules, including peptide conjugates and other bioactive compounds.

    Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The maleimide group allows for site-specific conjugation to antibodies.

    Medicine: Investigated for its potential in drug delivery systems and as a linker in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialized chemicals and materials, including bioconjugates and polymers.

Mechanism of Action

The primary mechanism of action of Mal-L-Dap(Boc)-OPfp involves its ability to form stable covalent bonds with thiol groups. The maleimide group undergoes a Michael addition reaction with thiol groups on proteins or other biomolecules, forming a stable linkage. This property is particularly useful in the development of antibody-drug conjugates, where the compound serves as a linker between the antibody and the cytotoxic drug. The Boc protecting groups can be removed under acidic conditions to reveal free amine groups, allowing for further functionalization.

Comparison with Similar Compounds

Mal-L-Dap(Boc)-OPfp can be compared to other similar compounds, such as:

    Mal-L-Dap(Boc)-OH: This compound lacks the pentafluorophenyl ester group and is used primarily as a building block for further functionalization.

    Mal-L-Dap(Boc)-NH2: Similar to this compound but with an amine group instead of the pentafluorophenyl ester.

    Mal-L-Dap(Boc)-COOH: Contains a carboxylic acid group instead of the pentafluorophenyl ester.

The uniqueness of this compound lies in its pentafluorophenyl ester group, which enhances its reactivity and allows for efficient conjugation with thiol groups. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F5N2O6/c1-18(2,3)31-17(29)24-6-7(25-8(26)4-5-9(25)27)16(28)30-15-13(22)11(20)10(19)12(21)14(15)23/h4-5,7H,6H2,1-3H3,(H,24,29)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDLYOYYCZLWGJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F5N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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